1,2,3,4-Tetrahydro-N-methylcarbazole
Overview
Description
1,2,3,4-Tetrahydro-N-methylcarbazole is an organic compound with the molecular formula C13H15N and a molecular weight of 185.2649 g/mol This compound is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a tetrahydro ring and a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-N-methylcarbazole can be achieved through several synthetic routes. One common method involves the reduction of N-methylcarbazole using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions . Another approach involves the cyclization of appropriate precursors, such as phenylhydrazine and cyclohexanone, in the presence of acidic catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-N-methylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylcarbazole.
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylcarbazole, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-N-methylcarbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-N-methylcarbazole involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-N-methylcarbazole can be compared with other similar compounds, such as:
N-methylcarbazole: This compound lacks the tetrahydro ring and is fully aromatic.
1,2,3,4-Tetrahydrocarbazole: This compound lacks the N-methyl group and has different physical and chemical properties.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole: This is another derivative with a different substitution pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
9-methyl-1,2,3,4-tetrahydrocarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZSWPAXJBXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212317 | |
Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-88-4 | |
Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC10148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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